molecular formula C9H12ClNO3 B12972657 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine CAS No. 888729-53-1

2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine

Katalognummer: B12972657
CAS-Nummer: 888729-53-1
Molekulargewicht: 217.65 g/mol
InChI-Schlüssel: OVCTYKCWSLSMJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine is a chemical compound with the molecular formula C9H12ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural features, which include a chloro group, a methoxy group, and a methoxymethoxy group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The choice of reagents, catalysts, and solvents, as well as the reaction parameters, are carefully selected to achieve the desired product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine involves its interaction with molecular targets and pathways in biological systems. The chloro, methoxy, and methoxymethoxy groups contribute to its reactivity and binding affinity with specific enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Comparison

Compared to these similar compounds, 2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Eigenschaften

CAS-Nummer

888729-53-1

Molekularformel

C9H12ClNO3

Molekulargewicht

217.65 g/mol

IUPAC-Name

2-chloro-6-methoxy-4-(methoxymethoxymethyl)pyridine

InChI

InChI=1S/C9H12ClNO3/c1-12-6-14-5-7-3-8(10)11-9(4-7)13-2/h3-4H,5-6H2,1-2H3

InChI-Schlüssel

OVCTYKCWSLSMJO-UHFFFAOYSA-N

Kanonische SMILES

COCOCC1=CC(=NC(=C1)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.